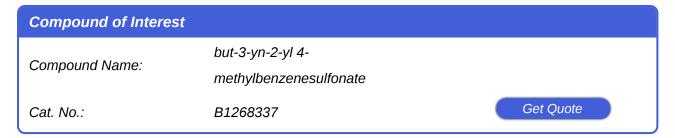


An In-depth Technical Guide to but-3-yn-2-yl 4methylbenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **but-3-yn-2-yl 4-methylbenzenesulfonate**, a versatile bifunctional reagent in organic synthesis. The document details its chemical identity, including its IUPAC name and a list of common synonyms. Key physical and chemical properties are summarized in a structured table. A detailed experimental protocol for its synthesis from but-3-yn-2-ol and p-toluenesulfonyl chloride is provided, alongside representative protocols for its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The guide also includes a visualization of its synthetic utility in a logical workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, enabling them to effectively utilize this compound in the synthesis of complex molecular architectures.

Chemical Identity and Properties

IUPAC Name: but-3-yn-2-yl 4-methylbenzenesulfonate[1]

Synonyms:

1-Methyl-2-propynyl p-toluenesulfonate



- 1-Butyn-3-yl p-toluenesulfonate
- 3-Butyn-2-yl tosylate
- (RS)-1-Methyl-2-propynyl p-toluenesulfonate
- p-Toluenesulfonic acid 1-butyn-3-yl ester
- 2-Tosyloxy-3-butyne
- 1-butyn-3-ol tosylate
- (1-butyn-3-yl)tosylate

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C11H12O3S	[1]
Molecular Weight	224.28 g/mol	[1]
Appearance	Solid	
Melting Point	49-51 °C	_
InChI Key	XWRDBUBKBUYLQI- UHFFFAOYSA-N	[1]
SMILES	CC1=CC=C(C=C1)S(=O) (=O)OC(C)C#C	[1]
CAS Number	53487-52-8	

Synthesis and Reactions

but-3-yn-2-yl 4-methylbenzenesulfonate is a valuable synthetic intermediate due to the presence of two key functional groups: a terminal alkyne and a tosylate, which is an excellent leaving group. This unique combination allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.



Synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate

The compound is typically synthesized from the corresponding alcohol, but-3-yn-2-ol, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate

- Materials:
 - But-3-yn-2-ol
 - p-Toluenesulfonyl chloride (TsCl)
 - Pyridine (anhydrous)
 - Dichloromethane (DCM, anhydrous)
 - Diethyl ether
 - 1 M Hydrochloric acid (HCl)
 - Saturated sodium bicarbonate (NaHCO₃) solution
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 eq).
 - Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with
 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure but-3-yn-2-yl 4methylbenzenesulfonate.
- Expected Yield: 85-95%
- Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point can be determined.

Reactivity and Synthetic Applications

The dual functionality of **but-3-yn-2-yl 4-methylbenzenesulfonate** allows for its participation in a range of important organic reactions.

The tosylate group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the propargylic position.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

- Materials:
 - but-3-yn-2-yl 4-methylbenzenesulfonate
 - Sodium azide (NaN₃)
 - Dimethylformamide (DMF, anhydrous)
 - Diethyl ether
 - Water
- Procedure:



- o Dissolve but-3-yn-2-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF (0.5 M).
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting azide product by column chromatography if necessary.
- Expected Yield: >90%

The terminal alkyne functionality can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form a new carbon-carbon bond with aryl or vinyl halides.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

- Materials:
 - but-3-yn-2-yl 4-methylbenzenesulfonate
 - Iodobenzene
 - Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
 - Copper(I) iodide (CuI)
 - Triethylamine (TEA, anhydrous and degassed)
 - Tetrahydrofuran (THF, anhydrous and degassed)



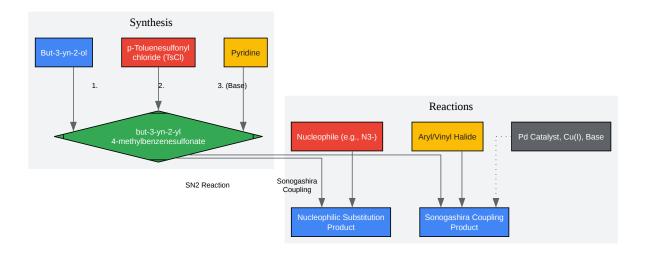
• Procedure:

- To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
- Add a solution of but-3-yn-2-yl 4-methylbenzenesulfonate (1.2 eq) and iodobenzene
 (1.0 eq) in a 2:1 mixture of anhydrous and degassed THF and TEA (0.2 M).
- Stir the reaction mixture at room temperature for 6-12 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the coupled product.
- Yields: Typically range from 70-95% depending on the specific substrates and conditions.[1]

Synthetic Workflow and Logical Relationships

The synthetic utility of **but-3-yn-2-yl 4-methylbenzenesulfonate** can be visualized as a central hub from which various molecular scaffolds can be accessed. The following diagram illustrates the logical workflow of its synthesis and subsequent key reactions.





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Caption: Synthetic workflow of but-3-yn-2-yl 4-methylbenzenesulfonate.

Conclusion

but-3-yn-2-yl 4-methylbenzenesulfonate is a highly useful and versatile building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its alkyne and tosylate functionalities provide chemists with a powerful tool for the construction of complex molecules. The experimental protocols and synthetic workflow detailed in this guide offer a practical framework for its application in research and development, particularly in the fields of medicinal chemistry and materials science where the introduction of alkynyl and propargylic moieties is of significant interest.

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